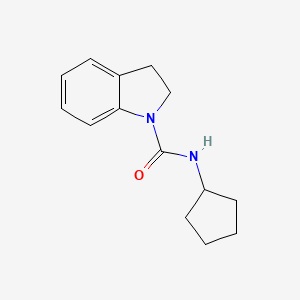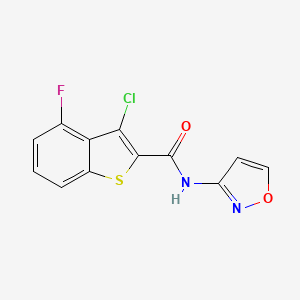![molecular formula C20H15N5O4S B4619481 [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER](/img/structure/B4619481.png)
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER
Vue d'ensemble
Description
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER: is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for various biological targets.
Medicine: In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER typically involves multi-step organic reactions. The process starts with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the furan and nitrophenyl groups. Common reagents used in these steps include various halogenated intermediates, strong bases, and coupling agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thieno rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenated intermediates and strong bases like sodium hydride or potassium tert-butoxide are typical reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction of the nitro group would produce an amine derivative.
Mécanisme D'action
The mechanism of action of [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER depends on its specific application. For instance, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER: can be compared to other heterocyclic compounds with similar structures, such as thienopyrimidines and triazolopyrimidines.
Uniqueness: What sets this compound apart is the combination of multiple heterocyclic rings and functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
11,12-dimethyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-11-12(2)30-20-17(11)19-22-18(23-24(19)10-21-20)16-8-7-15(29-16)9-28-14-5-3-13(4-6-14)25(26)27/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHGBRKKVXFVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide](/img/structure/B4619406.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4619419.png)
![(2E)-3-(4-tert-butylphenyl)-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide](/img/structure/B4619436.png)
![3,6-DICYCLOPROPYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4619451.png)

![methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4619461.png)
![3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4619465.png)
![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)
![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)
![4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B4619498.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide](/img/structure/B4619531.png)
